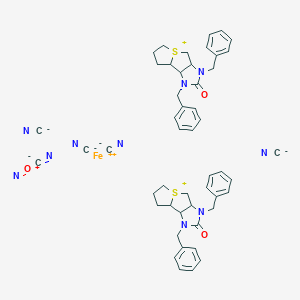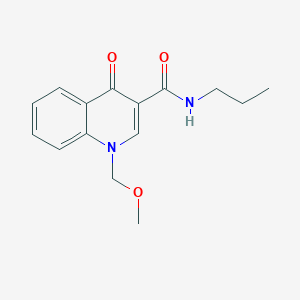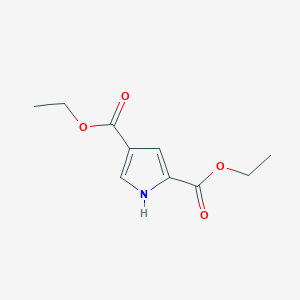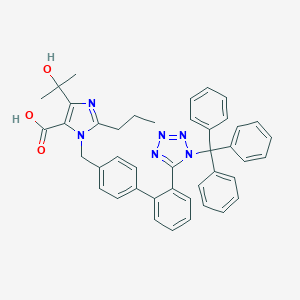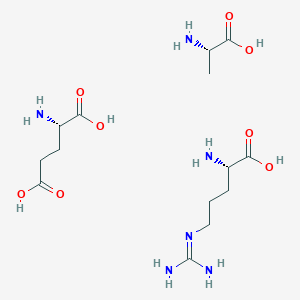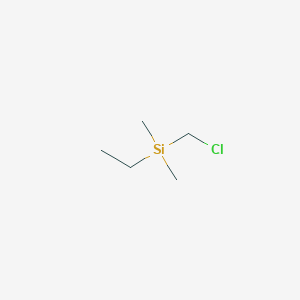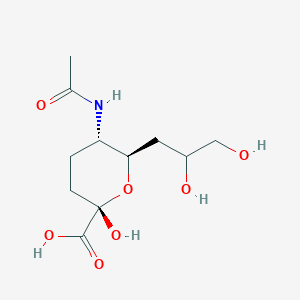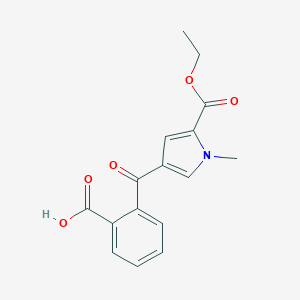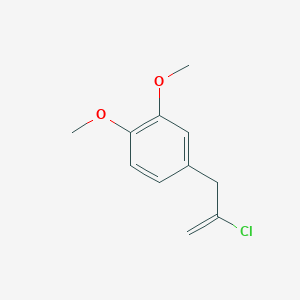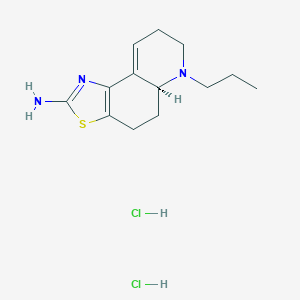
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine, also known as PHTQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PHTQ is a heterocyclic compound that contains a thiazole ring and a quinoline ring.
Mechanism Of Action
The exact mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is not fully understood. However, it has been proposed that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine exerts its biological activity by binding to specific targets such as enzymes, receptors, and DNA. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage.
Biochemical And Physiological Effects
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine inhibits the growth of cancer cells and induces apoptosis (programmed cell death). 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to inhibit the activity of COX-2, which is involved in inflammation. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been shown to bind to DNA and induce DNA damage, which can lead to cell death.
Advantages And Limitations For Lab Experiments
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activity. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has also been used as a lead compound to design and synthesize more potent and selective compounds. However, there are also some limitations to using 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine in lab experiments. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has low solubility in water, which can limit its use in aqueous systems. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. One direction is to further investigate the mechanism of action of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine and its binding targets. Another direction is to design and synthesize more potent and selective compounds based on the structure of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. In addition, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can be used as a tool compound to study the role of specific targets such as COX-2 and HDAC in various biological processes. 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine can also be used to prepare thin films and coatings for various applications in material science. Overall, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has great potential for further research and development in various fields.
Synthesis Methods
The synthesis of 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine involves the reaction of 2-amino-5-propylthiazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine.
Scientific Research Applications
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In drug discovery, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used as a lead compound to design and synthesize more potent and selective compounds. In material science, 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has been used to prepare thin films and coatings for various applications such as sensors and electronic devices.
properties
CAS RN |
115689-19-5 |
|---|---|
Product Name |
6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine |
Molecular Formula |
C13H21Cl2N3S |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(5aS)-6-propyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H19N3S.2ClH/c1-2-7-16-8-3-4-9-10(16)5-6-11-12(9)15-13(14)17-11;;/h4,10H,2-3,5-8H2,1H3,(H2,14,15);2*1H/t10-;;/m0../s1 |
InChI Key |
BGFOAQLXHIRNQH-XRIOVQLTSA-N |
Isomeric SMILES |
CCCN1CCC=C2[C@@H]1CCC3=C2N=C(S3)N.Cl.Cl |
SMILES |
CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl |
Canonical SMILES |
CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl |
synonyms |
6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine 6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (+-)-isomer 6-propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine dihydrochloride, (R)-isomer PHTQA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



